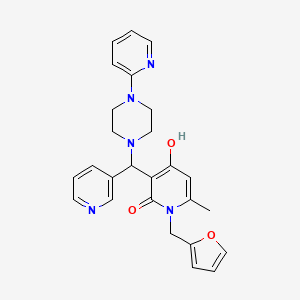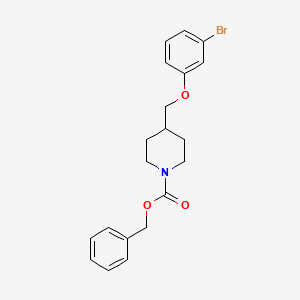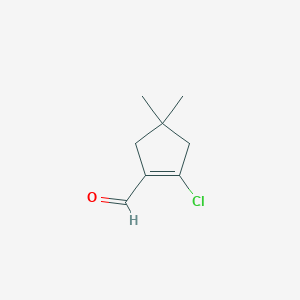
2-Chloro-4,4-dimethylcyclopent-1-enecarbaldehyde
描述
2-Chloro-4,4-dimethylcyclopent-1-enecarbaldehyde: is an organic compound with the molecular formula C8H11ClO . It is characterized by a five-membered cyclopentene ring substituted with a chlorine atom and two methyl groups at the 4-position, and an aldehyde group at the 1-position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,4-dimethylcyclopent-1-enecarbaldehyde typically involves the chlorination of 3,3-dimethylcyclopentanone followed by oxidation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .
化学反应分析
Types of Reactions:
Oxidation: The aldehyde group in 2-Chloro-4,4-dimethylcyclopent-1-enecarbaldehyde can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products Formed:
Oxidation: 2-Chloro-4,4-dimethylcyclopent-1-ene-1-carboxylic acid.
Reduction: 2-Chloro-4,4-dimethylcyclopent-1-enemethanol.
Substitution: 2-Amino-4,4-dimethylcyclopent-1-enecarbaldehyde or 2-Mercapto-4,4-dimethylcyclopent-1-enecarbaldehyde.
科学研究应用
Chemistry: 2-Chloro-4,4-dimethylcyclopent-1-enecarbaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for the development of new chemical entities .
Biology: In biological research, this compound can be used to study the effects of aldehyde-containing molecules on cellular processes. It may also serve as a precursor for the synthesis of bioactive molecules .
Medicine: Its ability to undergo various chemical transformations makes it a versatile scaffold for drug design .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability under different conditions make it suitable for various industrial applications .
作用机制
The mechanism of action of 2-Chloro-4,4-dimethylcyclopent-1-enecarbaldehyde depends on its chemical reactivity and the nature of its interactions with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorine atom may also participate in halogen bonding, influencing the compound’s binding affinity to specific molecular targets .
相似化合物的比较
- 2-Chloro-4,4-dimethylcyclopent-1-ene-1-carboxylic acid
- 2-Chloro-4,4-dimethylcyclopent-1-enemethanol
- 2-Amino-4,4-dimethylcyclopent-1-enecarbaldehyde
- 2-Mercapto-4,4-dimethylcyclopent-1-enecarbaldehyde
Uniqueness: 2-Chloro-4,4-dimethylcyclopent-1-enecarbaldehyde is unique due to its combination of a cyclopentene ring, chlorine substitution, and an aldehyde group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its similar compounds .
属性
IUPAC Name |
2-chloro-4,4-dimethylcyclopentene-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO/c1-8(2)3-6(5-10)7(9)4-8/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWIRJGYIPVUMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C1)Cl)C=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,3-dimethoxy-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2837517.png)
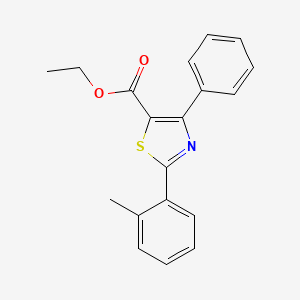
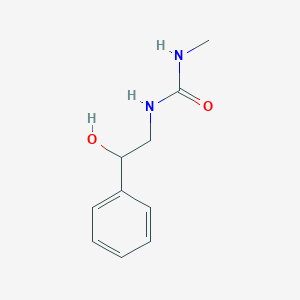
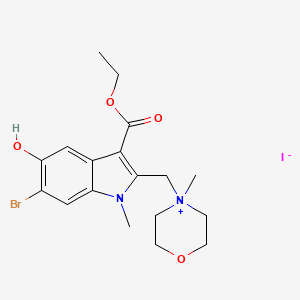
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2837526.png)

![2-Ethoxy-4-(5-methyl-6-(pyridin-2-ylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B2837529.png)
![2-(3-Azabicyclo[3.2.2]nonane-3-carbonyl)benzoic acid](/img/structure/B2837530.png)

![3-Methyl-7-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2837533.png)
![(Z)-ethyl 2-methyl-4-(((4-methylpyridin-2-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2837534.png)
